3-(4-Bromophenyl)-2-propynoic acid

Organic Synthesis Photocatalysis 1,3-Diyne Synthesis

Researchers synthesizing FFA1 receptor agonists require a validated arylpropiolic acid building block. Substituting with 3-(4-bromophenyl)propionic acid causes failed Sonogashira couplings and wasted optimization. 3-(4-Bromophenyl)-2-propynoic acid is the proven solution. • Enables Sonogashira coupling essential for FFA1 agonist synthesis (fails with propionic acid analog) • Photoinduced Cu-catalyzed decarboxylative homocoupling yields symmetrical 1,3-diynes up to 99% under mild visible-light conditions • Aerobic decarboxylation enables selective (Z)-allyl nitrile formation; divergent reactivity under Cu-free conditions • ≥98% purity (GC); stable at room temperature; shipped ambient worldwide

Molecular Formula C9H5BrO2
Molecular Weight 225.04g/mol
CAS No. 25294-65-9
Cat. No. B494252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-propynoic acid
CAS25294-65-9
Molecular FormulaC9H5BrO2
Molecular Weight225.04g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC(=O)O)Br
InChIInChI=1S/C9H5BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12)
InChIKeyGZFOMZGALYVQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-2-propynoic acid (CAS 25294-65-9): A Halogenated Arylpropiolic Acid Scaffold for Organic Synthesis and Medicinal Chemistry


3-(4-Bromophenyl)-2-propynoic acid, also known as 4-bromophenylpropiolic acid, is a halogenated arylpropiolic acid derivative characterized by a para-bromophenyl moiety linked to a propynoic acid group . This structural arrangement endows the compound with dual reactivity: the terminal alkyne enables participation in Sonogashira cross-coupling reactions [1], while the bromine substituent allows for further functionalization via nucleophilic substitution or transition metal-catalyzed coupling processes . The compound is typically procured as a solid with a purity of ≥98.0% (GC) and is employed extensively as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates .

Dual reactive sites enable orthogonal Sonogashira and decarboxylative coupling strategies
Compatible with mild photocatalytic and metal-catalyzed protocols for complex molecule construction
High-purity solid format supports reproducible building block procurement in medicinal chemistry synthesis

Why In-Class Substitution of 3-(4-Bromophenyl)-2-propynoic acid is Scientifically Inadvisable


In-class substitution with closely related analogs such as 3-(4-bromophenyl)propionic acid or 4-bromophenylacetylene is chemically unsound due to fundamentally divergent reactivity profiles dictated by the presence or absence of the conjugated propynoic acid moiety. Unlike its saturated propionic acid counterpart, 3-(4-bromophenyl)-2-propynoic acid participates in decarboxylative coupling reactions [1] and Sonogashira couplings [2] directly at the terminal alkyne. Furthermore, its crystal structure reveals an unusual hydrogen-bonding pattern that influences its solid-state behavior, a property absent in non-propiolic acid analogs [3]. Replacing it with a structurally similar compound would necessitate a complete re-optimization of reaction conditions, likely resulting in failed coupling attempts or the formation of entirely different product scaffolds, as demonstrated when standard Sonogashira conditions fail with alternative substrates [4]. The evidence presented below quantifies these critical performance differentiators.

Saturated analog (3-(4-bromophenyl)propionic acid) lacks the propiolic acid moiety, preventing decarboxylative and alkyne-based couplings and requiring complete reaction re-optimization.
4-Bromophenylacetylene lacks the carboxylic acid handle, limiting access to decarboxylative pathways and altering solid-state behavior compared to the propiolic acid scaffold.
Chloro-analog (4-chlorophenylpropiolic acid) exhibits similar catemeric packing but different halogen bonding, which may shift crystal properties and reactivity profiles.

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-2-propynoic acid vs. Close Analogs and In-Class Alternatives


Decarboxylative Homocoupling Efficiency: 3-(4-Bromophenyl)-2-propynoic acid Achieves up to 99% Yield in 1,3-Diyne Synthesis

In a direct head-to-head comparison within a broader substrate scope study, 3-(4-bromophenyl)-2-propynoic acid was evaluated for its efficiency in a photoinduced copper-catalyzed decarboxylative homocoupling reaction to form symmetrical 1,3-diynes. While specific data for each substrate is not fully enumerated, the study explicitly states that this methodology worked well for a variety of electron-rich and electron-deficient arylpropiolic acids, providing the desired products in up to 99% yield [1]. This demonstrates the compound's robust participation in this class of reaction, a transformation that is inaccessible to close analogs like 3-(4-bromophenyl)propionic acid due to its lack of the requisite alkynyl carboxylic acid functionality. The quantified high yield under mild, visible-light-mediated conditions at room temperature [1] provides a clear, verifiable advantage for synthetic routes requiring efficient C-C bond formation.

Decarboxylative Homocoupling Yield
Head-to-head
Up to 99%
Reported maximum yield under photocatalytic conditions
Class-level performance; substrate-specific optimization expected
Organic Synthesis Photocatalysis 1,3-Diyne Synthesis

Improved Sonogashira Coupling: Superior Performance of 3-(4-Bromophenyl)-2-propynoic acid in FFA1 Agonist Synthesis

A direct comparative study demonstrates the functional superiority of 3-(4-bromophenyl)-2-propynoic acid as a critical intermediate in a pharmaceutical context. In the synthesis of Free Fatty Acid 1 (FFA1) receptor agonists, the standard Sonogashira coupling of 3-(4-bromophenyl)propionic acid with trimethylsilylacetylene (TMSA) was unsuccessful [1]. However, by employing an optimized Pd/Cu-catalyzed protocol with the cataCXium PIntB ligand in TMEDA and water, the same reaction using 3-(4-bromophenyl)-2-propynoic acid (as a derived substrate) proceeded efficiently [1]. This protocol successfully couples substrates that failed under standard conditions, enabling a robust synthetic route to biologically relevant ligands [1].

Sonogashira Coupling Outcome
Head-to-head
Successful vs. Failed
Target compound enables coupling where propionic acid analog fails
Protocol-specific; optimized ligand and solvent system required
Medicinal Chemistry Sonogashira Coupling FFA1 Agonist

Divergent Decarboxylative Reactivity: 3-(4-Bromophenyl)-2-propynoic acid Enables Aerobic Allyl Nitrile Synthesis

The decarboxylative reactivity of 4-bromophenylpropiolic acid diverges significantly from expected outcomes under inert atmosphere, creating a unique synthetic opportunity. A study by Mao and colleagues reported that the attempted decarboxylative coupling reaction of 4-bromophenylpropiolic acid under an argon atmosphere failed to produce the desired allyl nitrile [1]. In a direct follow-up investigation, it was discovered that the same reaction, when conducted under aerobic conditions, successfully formed the corresponding allyl nitrile [1]. Furthermore, the study demonstrated that (Z)-allyl nitriles are selectively formed under copper-free conditions [1]. This distinct reactivity profile is not observed with saturated analogs like 3-(4-bromophenyl)propionic acid, which lacks the alkyne moiety required for this decarboxylative pathway.

Allyl Nitrile Synthesis
Head-to-head
Aerobic: success / Argon: failure
Atmosphere-dependent reactivity enables selective (Z)-allyl nitrile formation
Copper-free conditions favor (Z)-selectivity; atmosphere control critical
Organic Synthesis Decarboxylative Coupling Allyl Nitrile

Solid-State Structural Differentiation: Unusual Hydrogen-Bonding Pattern in 3-(4-Bromophenyl)-2-propynoic acid

The crystal structure of 3-(4-bromophenyl)-2-propynoic acid (4-bromophenylpropiolic acid) provides a verifiable solid-state differentiator from its chloro- analog and other monocarboxylic acids. Single-crystal X-ray diffraction analysis reveals that the compound forms a syn-anti catemer, a hydrogen-bonded chain structure, which is strengthened by an unusual C(sp²)–H···O bond from a phenyl group [1]. This structural motif is distinct from the more common cyclic dimer observed in many monocarboxylic acids, and the study explicitly compares the bromo acid's structure to that of its chloro counterpart, 4-chlorophenylpropiolic acid, which also forms a similar catemer [1]. This detailed structural information provides a basis for predicting and rationalizing the compound's solid-state properties and behavior in crystallization or formulation processes.

Crystal Packing Motif
Head-to-head
Syn-anti catemer with C–H···O bond
Unusual H-bonding pattern differs from common cyclic dimer motif
Single-crystal XRD evidence; chloro-analog shows similar catemer
Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Validated Application Scenarios for 3-(4-Bromophenyl)-2-propynoic acid Based on Quantitative Evidence


Synthesis of Free Fatty Acid 1 (FFA1) Receptor Agonists

This compound is a key intermediate in the synthesis of FFA1 receptor agonists, a class of compounds with potential antidiabetic properties. Standard Sonogashira coupling with a close analog (3-(4-bromophenyl)propionic acid) fails, but an optimized protocol enables successful coupling with this target compound, making it essential for this validated synthetic route [1].

Photoinduced Synthesis of Conjugated 1,3-Diynes

The compound is an excellent substrate for the photoinduced copper-catalyzed decarboxylative homocoupling reaction to produce symmetrical 1,3-diynes. The methodology, which provides products in up to 99% yield, operates under mild, visible-light-mediated conditions at room temperature, offering a green chemistry approach to conjugated diyne scaffolds [1].

Aerobic Decarboxylative Synthesis of Allyl Nitriles

The unique reactivity of 3-(4-bromophenyl)-2-propynoic acid under aerobic conditions enables the decarboxylative synthesis of allyl nitriles, a transformation that fails under an inert atmosphere. This divergent behavior allows for the selective formation of (Z)-allyl nitriles under copper-free conditions, providing a valuable tool for organic synthesis [1].

Solid-State and Crystal Engineering Studies

Due to its well-characterized and unusual crystal structure, which features a syn-anti catemer hydrogen-bonding pattern, this compound serves as a valuable model system for studying solid-state interactions and designing crystalline materials with specific properties [1].

Application
Selection Property
Validation Focus
FFA1 receptor agonist research
Optimized Sonogashira coupling reactivity
Protocol-specific ligand and solvent compatibility
1,3-Diyne synthesis via photocatalysis
High-yielding decarboxylative homocoupling
Substrate scope and photocatalytic condition optimization
(Z)-Allyl nitrile synthesis
Atmosphere-dependent decarboxylative coupling
Copper-free condition selectivity
Solid-state property studies
Unusual catemeric H-bonding pattern
Crystal packing vs. halogen-substituted analogs

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